molecular formula C26H28N2O5S B1676104 Unii-0K57643Y3A CAS No. 142695-08-7

Unii-0K57643Y3A

Cat. No.: B1676104
CAS No.: 142695-08-7
M. Wt: 480.6 g/mol
InChI Key: AIEZUMPHACQOGT-BJESRGMDSA-N
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Preparation Methods

The synthesis of MDL-100240 involves multiple steps. The process begins with the reaction of 3,4-dihydro-2H-pyran with potassium cyanide, hydrochloric acid, and acetic acid, followed by treatment with ammonium carbonate to provide hydantoin. This compound is then hydrolyzed with lithium hydroxide to give the racemic lithium salt, which is further treated with methyl trifluoroacetate and lithium carbonate to obtain the optically pure enantiomer. The enantiomer is converted into its corresponding methyl ester using trimethyl orthoformate and hydrochloric acid. The ester is then coupled with N-phthaloyl-L-phenylalanine acid chloride to provide the alpha-amino-omega-hydroxyhexanoic acid derivative. This derivative undergoes oxidation under Swern conditions and cyclization to furnish the tetrahydropyridine derivative. The final steps involve simultaneous cyclization and ester hydrolysis, removal of the phthaloyl moiety, and coupling with (S)-3-phenyl-2-acetoxypropionic acid to give the final product .

Chemical Reactions Analysis

MDL-100240 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium hydroxide, methyl trifluoroacetate, trimethyl orthoformate, and hydrochloric acid. The major products formed from these reactions include the racemic lithium salt, optically pure enantiomer, methyl ester, and alpha-amino-omega-hydroxyhexanoic acid derivative .

Scientific Research Applications

MDL-100240 has been extensively studied for its potential in treating hypertension and cardiovascular diseases. It has shown effectiveness in lowering blood pressure, reversing left ventricular hypertrophy, and preventing hypertrophy and dilatation of the aorta and resistance arteries. Additionally, MDL-100240 has been investigated for its ability to reduce aldosterone levels and enhance the effects of bradykinin . In scientific research, this compound is used to study the mechanisms of hypertension and cardiovascular diseases, as well as to develop new therapeutic strategies for these conditions .

Mechanism of Action

MDL-100240 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of atrial natriuretic peptide, which promotes vasodilation and natriuresis. The compound also enhances the effects of bradykinin, a peptide that causes blood vessels to dilate .

Comparison with Similar Compounds

MDL-100240 is unique in its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. Similar compounds include MDL-100173, which is a potent competitive inhibitor of both enzymes, and ramipril, which is an angiotensin-converting enzyme inhibitor. Unlike MDL-100240, ramipril does not inhibit neutral endopeptidase and therefore may not provide the same level of effectiveness in reducing blood pressure and reversing cardiovascular damage .

Properties

IUPAC Name

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-16(29)34-23(14-17-8-3-2-4-9-17)24(30)27-20-15-18-10-5-6-11-19(18)21-12-7-13-22(26(32)33)28(21)25(20)31/h2-6,8-11,20-23H,7,12-15H2,1H3,(H,27,30)(H,32,33)/t20-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZUMPHACQOGT-BJESRGMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CC3=CC=CC=C3[C@H]4CCC[C@H](N4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931603
Record name 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142695-08-7
Record name Mdl 100240
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142695087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-100240
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K57643Y3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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